Cas no 42412-84-0 (ethyl 2-phenoxypropanate)

ethyl 2-phenoxypropanate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-phenoxypropanate
- ethyl 2-phenoxy-propionate
- DB-351423
- STK434226
- Ethyl 2-phenoxypropanate
- 2-Phenoxy-propionic acid ethyl ester
- CHEMBL350082
- Ethyl 2-phenoxypropionate
- Ethyl phenoxypropionate
- SCHEMBL2805987
- 2-phenoxypropionic acid ethyl ester
- AKOS003292198
- ethyl 2-phenoxypropanoate
- ethyl2-phenoxypropanoate
- AKOS017265381
- 42412-84-0
-
- MDL: MFCD00871232
- インチ: InChI=1S/C11H14O3/c1-3-13-11(12)9(2)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
- InChIKey: IQNBTWADYKHANG-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 194.094294304Da
- どういたいしつりょう: 194.094294304Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 35.5Ų
ethyl 2-phenoxypropanate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D549126-5g |
ethyl 2-phenoxypropanoate |
42412-84-0 | 95% | 5g |
$1200 | 2025-02-27 | |
eNovation Chemicals LLC | D549126-1g |
ethyl 2-phenoxypropanoate |
42412-84-0 | 95% | 1g |
$519 | 2025-02-27 | |
eNovation Chemicals LLC | D549126-5g |
ethyl 2-phenoxypropanoate |
42412-84-0 | 95% | 5g |
$1200 | 2024-05-24 | |
eNovation Chemicals LLC | D549126-1g |
ethyl 2-phenoxypropanoate |
42412-84-0 | 95% | 1g |
$519 | 2025-03-03 | |
eNovation Chemicals LLC | D549126-1g |
ethyl 2-phenoxypropanoate |
42412-84-0 | 95% | 1g |
$519 | 2024-05-24 | |
eNovation Chemicals LLC | D549126-5g |
ethyl 2-phenoxypropanoate |
42412-84-0 | 95% | 5g |
$1200 | 2025-03-03 |
ethyl 2-phenoxypropanate 関連文献
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
ethyl 2-phenoxypropanateに関する追加情報
Ethyl 2-Phenoxypropanate: A Comprehensive Overview
Ethyl 2-phenoxypropanate, also known by its CAS number 42412-84-0, is a versatile organic compound that has garnered significant attention in various scientific and industrial fields. This compound, with the molecular formula C11H16O3, belongs to the class of esters and is widely recognized for its unique chemical properties and applications. In this article, we delve into the structural characteristics, synthesis methods, applications, and recent advancements related to ethyl 2-phenoxypropanate.
The structure of ethyl 2-phenoxypropanate comprises a phenoxy group (-O-C6H5) attached to a propanoate ester. This arrangement imparts the compound with both hydrophobic and hydrophilic properties, making it suitable for a wide range of uses. Recent studies have highlighted its potential in the development of advanced materials, particularly in the field of polymer science. Researchers have explored its role as a precursor for synthesizing high-performance polymers with tailored mechanical and thermal properties.
Ethyl 2-phenoxypropanate is synthesized through a multi-step process that typically involves the reaction of phthalic anhydride with ethanol in the presence of an acid catalyst. The reaction conditions, including temperature and catalyst selection, play a crucial role in determining the yield and purity of the final product. Recent advancements in catalytic systems have enabled more efficient synthesis methods, reducing production costs and environmental impact.
In terms of applications, ethyl 2-phenoxypropanate has found extensive use in the pharmaceutical industry as an intermediate in drug synthesis. Its ability to form stable ester bonds makes it valuable in the development of controlled-release drug delivery systems. Additionally, it has been employed in agrochemicals as a component in herbicides and pesticides due to its effective interaction with plant cell membranes.
Recent research has also explored the use of ethyl 2-phenoxypropanate in green chemistry initiatives. Scientists have investigated its potential as a biodegradable additive in eco-friendly plastics, contributing to sustainable material development. Furthermore, studies have demonstrated its effectiveness as a solvent in organic synthesis reactions, offering an environmentally friendly alternative to traditional solvents.
The versatility of ethyl 2-phenoxypropanate extends to its role in analytical chemistry. Its distinct spectroscopic properties make it an ideal reference compound for calibrating instruments used in chromatography and spectroscopy. This has been particularly beneficial in quality control processes within pharmaceutical manufacturing.
In conclusion, ethyl 2-phenoxypropanate (CAS No: 42412-84-0) is a multifaceted compound with applications spanning various industries. Its unique chemical properties and adaptability continue to drive innovation across scientific disciplines. As research progresses, new avenues for its utilization are expected to emerge, further solidifying its importance in modern chemistry.
42412-84-0 (ethyl 2-phenoxypropanate) 関連製品
- 951483-22-0(1-2-(4-methoxyphenyl)ethyl-3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylurea)
- 2034503-53-0(5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide)
- 2613300-22-2(rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano2,3-cpyrrole hydrochloride, cis)
- 1443287-85-1(4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine)
- 1261996-14-8([1,1'-Biphenyl]-4-ol, 2',4'-dichloro-3-methyl-)
- 887206-72-6(7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid)
- 1798762-84-1(3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde)
- 1804683-09-7(Ethyl 4-(aminomethyl)-5-chloro-3-(difluoromethyl)pyridine-2-carboxylate)
- 1797975-05-3(N-2,4-bis(dimethylamino)pyrimidin-5-yl-2-phenoxypropanamide)
- 1479392-93-2(3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol)




